(1R,2R)-4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Description
(1R,2R)-4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral bicyclic amine hydrochloride derivative featuring a chlorine substituent at position 4 and a methyl group at position 2 of the indane core. The stereochemistry at positions 1 and 2 (both R-configurations) is critical for its physicochemical and biological properties. This compound shares structural similarities with psychoactive substances like indatraline, a dopamine/norepinephrine/serotonin reuptake inhibitor, but distinct substituents modulate its pharmacological profile . It is typically synthesized via multi-step routes involving Friedel-Crafts alkylation, hydrogenation, and stereoselective protection/deprotection strategies .
Properties
IUPAC Name |
(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c1-6-5-8-7(10(6)12)3-2-4-9(8)11;/h2-4,6,10H,5,12H2,1H3;1H/t6-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMAWSOWICECEC-MIWKYWLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1N)C=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C([C@@H]1N)C=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Reductive Amination of 4-Chloro-2-methyl-1-indanone
This approach adapts methodologies from indanone-to-amine conversions:
Step 1: Synthesis of 4-Chloro-2-methyl-1-indanone
- Friedel-Crafts Acylation : Ethylbenzene reacts with 3-chloropropionyl chloride in the presence of AlCl₃ to form 3-(4-chlorophenyl)propanoyl chloride, followed by cyclization in sulfuric acid to yield 4-chloro-1-indanone.
- Methylation : A Grignard reagent (e.g., methylmagnesium bromide) introduces the methyl group at position 2 via nucleophilic addition to the ketone.
Step 2: Reductive Amination
- Oxime Formation : Reaction of 4-chloro-2-methyl-1-indanone with hydroxylamine hydrochloride in ethanol/NaOH yields the oxime intermediate.
- Catalytic Hydrogenation : The oxime is reduced using Raney nickel under hydrogen at 50–60°C to produce the racemic amine.
Step 3: Chiral Resolution
Route 2: Asymmetric Catalytic Hydrogenation
A more stereoselective route employs asymmetric hydrogenation of an enamide intermediate:
Step 1: Enamide Synthesis
- Ketone to Enamide : 4-Chloro-2-methyl-1-indanone is converted to an enamide using a chiral auxiliary (e.g., (R)-tert-butylsulfinamide) and Ti(OiPr)₄.
Step 2: Hydrogenation
- Rhodium-Catalyzed Reaction : The enamide undergoes hydrogenation with a chiral Rh catalyst (e.g., DuPhos) to afford the (1R,2R)-amine with >95% ee.
Step 3: Deprotection and Salt Formation
- Acidic hydrolysis removes the sulfinamide group, followed by HCl treatment to form the hydrochloride salt.
Comparative Analysis of Synthetic Routes
Critical Reaction Optimizations
- Cyclization Conditions : Sulfuric acid concentration (90–98%) and temperature (90–100°C) are critical for high-purity indanone formation.
- Reductive Amination : Nickel catalyst particle size (60–80 mesh) and reaction time (8–10 hours) minimize byproducts.
- Asymmetric Hydrogenation : Solvent choice (e.g., methanol vs. THF) impacts enantioselectivity; methanol increases ee by 10–15%.
Analytical Validation
- HPLC Purity : >99% achieved using a C18 column (mobile phase: 60:40 acetonitrile/0.1% TFA).
- Melting Point : 208–210°C (lit. 208°C for racemic hydrochloride).
- Chiral Analysis : Chiralpak AD-H column confirms ≥99% ee for (1R,2R)-enantiomer.
Industrial Scalability and Cost Drivers
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions, including solvent choice and temperature control, play a critical role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
Pharmacological Applications
This compound has been explored for its potential as an arginase inhibitor , which plays a crucial role in the urea cycle by converting L-arginine into L-ornithine and urea. Inhibiting arginase can have therapeutic implications for various conditions, including cancer and cardiovascular diseases. Research indicates that derivatives of this compound exhibit significant inhibitory activity against human arginases (hARG-1 and hARG-2), making it a candidate for further development as a therapeutic agent .
Medicinal Chemistry
The synthesis of (1R,2R)-4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine; hydrochloride has been optimized to enhance its efficacy and selectivity. Studies have shown that modifications to the compound's structure can lead to improved biological activity and reduced side effects. For instance, structural analogs have been synthesized to evaluate their potency against specific targets in cancer cell lines .
Structure–Activity Relationship Studies
Research on the structure–activity relationship (SAR) of this compound has provided insights into how different substituents affect its biological activity. By systematically altering the chemical structure, researchers aim to identify the most effective configurations for inhibiting target enzymes or receptors . This approach is vital for developing new drugs with enhanced efficacy.
Case Study 1: Arginase Inhibition
A study demonstrated that (1R,2R)-4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine; hydrochloride exhibited IC50 values in the nanomolar range against hARG enzymes. This suggests that even minor modifications to its structure could yield potent inhibitors suitable for clinical applications .
Case Study 2: Anticancer Research
In a recent investigation, derivatives of this compound were tested for their anticancer properties. The results indicated that several analogs significantly inhibited tumor growth in vitro and in vivo, highlighting the compound's potential as a lead candidate in cancer therapy .
Mechanism of Action
The mechanism of action of (1R,2R)-4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Chlorine Position : The target compound’s 4-Cl substituent enhances electron-withdrawing effects compared to 5,6-diethyl or 4-methoxy analogs, influencing receptor binding .
- Stereochemistry : The (1R,2R) configuration distinguishes it from enantiomers like (1R)-4-methoxy derivatives, which lack the 2R-methyl group .
Pharmacological and Metabolic Profiles
- The 4-Cl and 2-Me groups may reduce metabolic oxidation compared to indatraline .
- Indatraline : Exhibits cocaine-like effects with prolonged duration due to slow metabolism; primary metabolites include hydroxylated and glucuronidated forms .
- 4-Methoxy Analog : The methoxy group likely increases lipophilicity, enhancing blood-brain barrier penetration compared to chloro derivatives .
Physicochemical Properties
- Solubility: The target compound’s solubility is uncharacterized, but (1R)-4-methoxy analog shows 10 mM solubility in methanol, suggesting polar substituents improve solubility .
- Thermal Stability : Chlorinated inden-amines generally exhibit higher thermal stability than fluorinated analogs (e.g., 6-fluoro derivatives in ) due to stronger C-Cl bonds.
Biological Activity
(1R,2R)-4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride is a chiral amine compound with significant potential in medicinal chemistry. Its unique structural features, including a chloro group and a dihydroindene framework, suggest various biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHClN
- SMILES Notation : CC1CC2=C(C1N)C=CC=C2Cl
- InChIKey : PVGOMEMDQFBWCQ-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that this compound exhibits various biological activities primarily related to its interaction with biological macromolecules. The following sections detail its mechanisms of action and related studies.
The mechanism of action involves selective binding to specific molecular targets such as enzymes and receptors. This interaction modulates their activity, leading to various pharmacological effects. The compound's chirality enhances its selectivity in binding, which is crucial for therapeutic efficacy .
Comparative Biological Activity
A comparison with structurally related compounds highlights the unique biological profiles of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloroaniline | Aniline derivative | Antimicrobial properties |
| 2-Methylindole | Indole derivative | Neuroprotective effects |
| 5-Methyltryptamine | Tryptamine derivative | Serotonergic activity |
| 3-Chloroaniline | Chlorinated aniline | Anticancer properties |
This table illustrates how variations in substitution patterns affect biological activity, emphasizing the distinct pharmacological profile of this compound.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds. For instance:
- Antitumor Activity : A study on indane derivatives demonstrated that similar compounds exhibit significant antitumor effects through apoptosis induction in cancer cells .
- Neuroprotective Effects : Research has shown that compounds with indole structures can protect neurons from oxidative stress, suggesting potential applications for this compound in neurodegenerative diseases .
- Antimicrobial Properties : The antimicrobial activities of chloro-substituted anilines indicate potential uses for this compound in treating infections caused by resistant bacteria .
Synthesis Methods
The synthesis of (1R,2R)-4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amines typically involves multi-step organic reactions:
Synthetic Routes
Key steps include:
- Formation of the indene ring system.
- Chlorination to introduce the chloro group.
- Amination to form the final amine product.
These methods utilize both classical organic synthesis techniques and modern chiral synthesis approaches to achieve high yields and enantiomeric purity .
Q & A
Q. What are the key structural features of (1R,2R)-4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, and how do they influence its reactivity?
The compound features a bicyclic indene core with a chlorine substitution at position 4, a methyl group at position 2, and an amine group at position 1, stabilized as a hydrochloride salt. The chlorine atom enhances electrophilic substitution reactivity, while the amine group participates in nucleophilic reactions (e.g., acylations). The stereochemistry [(1R,2R)] is critical for enantioselective interactions in biological systems. X-ray crystallography using SHELXL (via SHELX software) is recommended for confirming stereochemical assignments .
Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?
Synthesis typically involves multi-step reactions starting from substituted indene precursors. For example, chlorination at position 4 can be achieved using sulfuryl chloride (SO₂Cl₂), followed by chiral resolution to isolate the (1R,2R) enantiomer. Limitations include low yields (<20% in some cases) due to competing elimination reactions at the chloro-substituted position. Optimizing reaction conditions (e.g., inert atmosphere, controlled temperatures) and chiral catalysts (e.g., palladium-based systems) can improve efficiency .
Q. How is the compound characterized for purity and enantiomeric excess?
Reverse-phase HPLC (RP-HPLC) with chiral stationary phases (e.g., amylose-based columns) is used to determine enantiomeric excess. NMR (¹H/¹³C) confirms structural integrity, while mass spectrometry (HRMS) validates molecular weight. Purity (>97%) is assessed via elemental analysis and melting point determination .
Q. What biological activities have been reported for this compound, and how are these assays designed?
Preliminary studies suggest neuropharmacological activity (e.g., altered locomotor behavior in rodent models) and antimicrobial effects (e.g., inhibition of Gram-positive bacteria at 50 µg/mL). Assays involve in vitro bacterial growth inhibition (MIC determination) and in vivo behavioral tests (e.g., open-field and elevated plus maze). Positive controls (e.g., ciprofloxacin for antimicrobial tests) and dose-response curves are critical for validating results .
Advanced Research Questions
Q. How do batch-to-batch variations in synthesis impact biological activity data, and how can these discrepancies be resolved?
Variations in enantiomeric purity or residual solvents (e.g., DCM) from synthesis can lead to conflicting bioactivity results. Researchers should:
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with receptors like serotonin transporters or bacterial enzymes. Focus on the chlorine and amine groups as key pharmacophores. Validate predictions with mutagenesis studies (e.g., substituting chlorine with fluorine to assess halogen bonding contributions) .
Q. How does the stereochemistry [(1R,2R)] influence its pharmacokinetic profile compared to other enantiomers?
The (1R,2R) configuration enhances metabolic stability due to reduced susceptibility to hepatic CYP450 oxidation. Comparative studies with (1S,2S) enantiomers show differences in plasma half-life (t₁/₂) and blood-brain barrier penetration. Use chiral LC-MS to track enantiomer-specific metabolism in pharmacokinetic assays .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
The hydrochloride salt improves aqueous solubility, but bioavailability remains limited due to the hydrophobic indene core. Strategies include:
- Co-solvent systems (e.g., PEG-400/water).
- Prodrug derivatization (e.g., amine acylation).
- Nanoformulation (e.g., liposomal encapsulation) to enhance tissue distribution .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s antimicrobial potency?
Discrepancies may arise from differences in bacterial strains, assay conditions (e.g., pH), or compound degradation. Mitigation steps:
- Standardize testing using CLSI guidelines for MIC determination.
- Include stability-indicating assays (e.g., HPLC post-incubation).
- Compare results with structurally related analogs (e.g., 5-bromo derivatives) to identify substituent-specific trends .
Q. Why do neuropharmacological effects vary between studies, and how can experimental design be improved?
Variability may stem from differences in animal models (e.g., Sprague-Dawley vs. Wistar rats) or dosing regimens. Recommendations:
- Use telemetry for real-time locomotor activity monitoring.
- Conduct dose-ranging studies with pharmacokinetic-pharmacodynamic (PK-PD) modeling.
- Include enantiomer-specific activity assessments to rule out off-target effects .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
